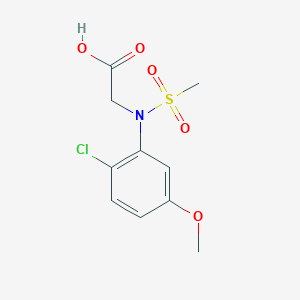

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-17-7-3-4-8(11)9(5-7)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOZSBVACQDHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-5-methoxyphenyl Intermediate

The aromatic precursor bearing the 2-chloro and 5-methoxy substituents can be prepared by selective halogenation and methoxylation of phenyl derivatives. According to patent CN103553991A, halogenation of 2-methoxy-4-acetylaminobenzoic acid methyl ester with halogens (chlorine, bromine, or iodine) in methylene dichloride solvent at 10–40 °C for 2–8 hours yields halogenated intermediates with high selectivity and yields up to 80%.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation | 2-methoxy-4-acetylaminobenzoic acid methyl ester + Cl2 (1-1.2 eq) in CH2Cl2, 10-40 °C, 2-8 h | 2-methoxy-4-acetylamino-5-chlorobenzoate | Up to 80% | High purity (~99.5%) after workup |

Introduction of Methylsulfonyl Group

The methylsulfonyl group is introduced by sulfonylation reactions using sulfinic acid salts. The same patent describes condensation of the halogenated intermediate with sodium ethanesulfinate in DMF at 50–90 °C for 5–10 hours under catalytic conditions (e.g., cuprous chloride catalyst) to afford the sulfone derivative.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation | Halogenated intermediate + NaSO2CH3 in DMF, 50-90 °C, 5-10 h, CuCl catalyst | 2-methoxy-4-acetylamino-5-methylsulfonylbenzoate | High (not specified) | Efficient sulfone formation |

Glycine Coupling to Form N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

The final step involves coupling the sulfonylated aromatic amine with glycine or glycine derivatives. A common approach is nucleophilic substitution or amidation using glycine esters or activated glycine derivatives under mild conditions.

Patent CN103172527A describes a method to prepare O-chlorobenzene glycine methyl ester intermediates avoiding toxic sodium cyanide by reaction of o-chlorobenzaldehyde with chloroform under phase-transfer catalysis and ammoniacal conditions, followed by esterification with thionyl chloride and methanol. This method reduces steps and toxicity.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Glycine coupling | Sulfonylated aromatic amine + glycine methyl ester or glycine under basic or catalytic conditions | This compound | Not explicitly reported | Typically high purity |

Alternative Synthetic Routes and Catalysts

- Phase-transfer catalysts such as hexadecyl triphenylphosphonium bromide facilitate the formation of chloro-substituted phenyl glycine intermediates in environmentally safer conditions.

- Use of copper(II) triflate and phosphorous oxychloride in toluene for chlorination and formylation steps has been reported in related aromatic compound syntheses.

- Avoidance of cyanide and multi-step hydrolysis improves safety and reduces environmental impact.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Key Advantages |

|---|---|---|---|---|---|---|

| 1 | Halogenation | 2-methoxy-4-acetylaminobenzoic acid methyl ester | Cl2 (1-1.2 eq), CH2Cl2, 10-40 °C, 2-8 h | 2-chloro-5-methoxy intermediate | Up to 80% | High selectivity, mild conditions |

| 2 | Sulfonylation | Halogenated intermediate | NaSO2CH3, DMF, 50-90 °C, 5-10 h, CuCl catalyst | Methylsulfonyl derivative | High | Efficient sulfone introduction |

| 3 | Glycine coupling | Sulfonylated aromatic amine + glycine derivative | Basic or catalytic amidation conditions | This compound | Not specified | High purity, simplified synthesis |

| 4 | Alternative esterification | o-chlorobenzaldehyde + chloroform + ammoniacal liquor | Phase-transfer catalyst, thionyl chloride, methanol | Chloro-phenyl glycine methyl ester | 46-85% | Cyanide-free, safer, fewer steps |

Research Findings and Analysis

- The avoidance of sodium cyanide in phenyl glycine intermediate synthesis significantly reduces toxicity and environmental hazards.

- Phase-transfer catalysis enables efficient nucleophilic addition of chloroform to o-chlorobenzaldehyde, simplifying the synthetic route.

- Use of copper catalysts in sulfonylation steps enhances reaction rates and yields, as seen in the methylsulfonyl group introduction.

- Reaction conditions such as temperature control (0-40 °C for halogenation, 50-90 °C for sulfonylation) and solvent choice (methylene dichloride, DMF) are critical for selectivity and yield optimization.

- Purity levels exceeding 98% have been reported for intermediates and final products, indicating the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine is C10H12ClNO5S. It features a chloro-substituted aromatic ring, a methoxy group, and a methylsulfonyl moiety attached to a glycine backbone. This structural configuration contributes to its diverse applications.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and substitution reactions, which can yield a variety of derivatives useful in further research and industrial applications.

2. Biology:

- Biological Activity: Studies have indicated that this compound exhibits notable biological effects, particularly through the inhibition of specific kinases involved in cellular signaling pathways. For example, it has been shown to inhibit Receptor-Interacting Protein Kinase 2 (RIPK2), which plays a crucial role in inflammatory responses . The compound's mechanism involves binding to enzymes or receptors, modulating their activity to produce various biological effects .

3. Medicine:

- Therapeutic Potential: this compound is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Research indicates that it may reduce pain in models of inflammatory and neuropathic pain by selectively blocking glycine transporters .

Case Study 1: Inhibition of RIPK2

In a study investigating compounds similar to this compound, it was found that derivatives exhibited potent biochemical RIPK2 kinase inhibition with IC50 values ranging from 16 nM to 296 nM depending on the structural modifications made. These findings suggest that the compound could be developed into a pharmacological probe for studying immune responses and inflammation pathways .

Case Study 2: Analgesic Effects

Another study demonstrated that this compound reduced mechanical allodynia and thermal hyperalgesia in rodent models suffering from neuropathic pain. The compound showed efficacy without significant side effects, indicating its potential as a safer alternative for pain management therapies .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to its positional isomers, substituent variants, and sulfonamide derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Physicochemical and Functional Differences

Substituent Position and Electronic Effects

- Chloro vs. Methoxy Positioning : The 2-chloro-5-methoxy configuration in the target compound creates a distinct electronic profile compared to the 3-chloro-4-methoxy isomer. The former’s electron-withdrawing Cl and electron-donating OMe groups at ortho and para positions may enhance resonance stabilization, whereas the latter’s meta Cl and para OMe could reduce steric hindrance .

Functional Group Modifications

Spectroscopic and Analytical Data

The target compound’s structural analogs exhibit distinct spectroscopic profiles. For example:

- 13C NMR Shifts : The 2-chloro-5-methoxyphenyl group in the target compound likely produces unique δ values for aromatic carbons (e.g., ~144–156 ppm for oxygenated carbons) compared to nitro-substituted derivatives, where electron-withdrawing groups deshield adjacent carbons .

- HRMS Validation : High-resolution mass spectrometry confirms molecular integrity across derivatives, with deviations <1 ppm (e.g., 595.2467 observed vs. 595.2478 calculated for a related compound in ) .

Biological Activity

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine, also known by its CAS number 716358-49-5, is a compound with significant biological activity that has garnered attention in various research fields. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNO5S. The compound features a chloro-substituted aromatic ring, a methoxy group, and a methylsulfonyl moiety attached to a glycine backbone. This structure contributes to its unique biological profile.

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit Receptor-Interacting Protein Kinase 2 (RIPK2), which plays a crucial role in inflammatory responses and cell signaling pathways associated with immune responses .

Biological Activity

-

Anti-inflammatory Effects :

- The compound has demonstrated the ability to inhibit pro-inflammatory cytokine release in various experimental models. For instance, it was noted for its effectiveness in reducing TNFα and IL-8 levels in response to stimuli in human cells .

- In vivo studies have shown that derivatives of this compound can mitigate inflammation in models such as experimental autoimmune encephalomyelitis (EAE), indicating potential applications in treating autoimmune diseases .

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound may exhibit antimicrobial activity against certain pathogens, although specific data on its efficacy against bacteria or fungi remain limited.

- Cytotoxicity :

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity. For example, alterations in the positioning of the sulfonamide group have been shown to affect kinase inhibition potency. Compounds with the sulfonamide group positioned at the meta-position relative to other substituents exhibited improved inhibitory activity against RIPK2 compared to their ortho or para counterparts .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClNO5S |

| CAS Number | 716358-49-5 |

| Anti-inflammatory Activity | Inhibition of TNFα and IL-8 |

| Cytotoxicity (MRC5) | TC50 > 40 µM |

| RIPK2 Inhibition IC50 | Varies by structural derivative |

| Potential Applications | Autoimmune diseases, inflammation |

Case Studies

- Inflammation Model : In a study examining the effects of various compounds on MDP-induced peritonitis, derivatives of this compound showed significant reductions in inflammatory markers, suggesting a robust anti-inflammatory profile .

- Autoimmune Disease Research : In models of multiple sclerosis, compounds derived from this chemical scaffold demonstrated efficacy in reducing disease severity by modulating immune responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.